Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Tetrahydroquinoline NF-kB inhibition Structure-activity relationship

5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoline class, featuring a 7-yl furan-2-carboxamide linkage, an N-propanoyl substituent, and a 5-bromo substitution on the furan ring. Its molecular formula is C₁₇H₁₇BrN₂O₃, with a molecular weight of 377.2 g/mol and a computed XLogP3-AA of 3.4.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.2 g/mol
CAS No. 946219-78-9
Cat. No. B6570103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
CAS946219-78-9
Molecular FormulaC17H17BrN2O3
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-5-6-12(10-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22)
InChIKeyHAZUEAIJOIIFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide (CAS 946219-78-9): Structural & Physicochemical Baseline for Procurement Evaluation


5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoline class, featuring a 7-yl furan-2-carboxamide linkage, an N-propanoyl substituent, and a 5-bromo substitution on the furan ring [1]. Its molecular formula is C₁₇H₁₇BrN₂O₃, with a molecular weight of 377.2 g/mol and a computed XLogP3-AA of 3.4 [1]. This compound is structurally related to a series of tetrahydroquinoline derivatives that have been reported as potent inhibitors of NF-κB transcriptional activity and as cytotoxic agents against human cancer cell lines [2].

Why 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide Cannot Be Casually Substituted: Key Structural Determinants of Biological Selectivity


Within the tetrahydroquinoline scaffold class, subtle structural variations profoundly alter biological potency and selectivity profiles. The position of the amide linkage (7-yl vs. 6-yl), the nature of the N-acyl substituent (propanoyl vs. acetyl, butyryl, or benzoyl), and the presence or absence of halogen substitution on the furan ring have all been demonstrated to significantly modulate NF-κB inhibitory activity and cytotoxicity in closely related analog series [1]. Consequently, generic substitution with a non-brominated or differently substituted analog cannot be assumed to preserve target engagement or phenotypic activity, necessitating compound-specific procurement and evaluation.

Quantitative Differentiation Evidence for 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide: Comparative Analytics Against Closest Analogs


Substitution Pattern Divergence: 7-yl vs. 6-yl Linkage as a Determinant of Biological Activity in Tetrahydroquinoline Scaffolds

In the foundational structure-activity relationship (SAR) study by Jo et al. (2016), the position of the amide linkage on the tetrahydroquinoline core was a critical determinant of NF-κB inhibitory potency. While the specific compound 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide was not directly tested, its 7-yl substitution pattern distinguishes it from the more commonly available 6-yl regioisomer (e.g., N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, CAS 954000-04-5). In the Jo et al. series, compounds bearing substitution at the 6-position of the tetrahydroquinoline were the primary focus of SAR optimization [1]. This regioisomeric difference is expected to alter the spatial orientation of the furan-2-carboxamide moiety, potentially affecting target protein binding.

Tetrahydroquinoline NF-kB inhibition Structure-activity relationship

5-Bromo Furan Substitution: Halogen-Dependent Modulation of Bioactivity vs. Non-Halogenated Analogs

The 5-bromo substitution on the furan ring of the target compound distinguishes it from non-halogenated analogs such as N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 954000-04-5) [1]. In related tetrahydroquinoline-furan carboxamide series, halogen substitution on the furan or benzofuran ring has been shown to significantly modulate NF-κB inhibitory activity and cytotoxicity profiles [2]. The bromine atom introduces both steric bulk and the potential for halogen bonding interactions with target proteins, features absent in the non-brominated analogs.

Halogen bonding Furan carboxamide Bioisosterism

N-Propanoyl Substituent Optimization: Chain Length Effects on Anti-Inflammatory Potency in Microglial Models

Bui et al. (2020) demonstrated that among a series of tetrahydroquinoline derivatives with varying N-acyl substituents, the N-propionyl derivative (ELC-D-2) exhibited the most potent inhibition of LPS-induced pro-inflammatory mediators (IL-6, TNF-α, and NO) in BV2 microglial cells, outperforming N-acetyl (ELC-D-1), N-butyryl (ELC-D-3), and N-benzoyl (ELC-D-4) analogs [1]. The target compound shares the N-propanoyl (propionyl) substituent, suggesting that this acyl chain length may be optimal for anti-neuroinflammatory activity within this chemotype.

Neuroinflammation Microglia N-acyl substituent

Computed Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Common Tetrahydroquinoline Analogs

The target compound exhibits a computed XLogP3-AA of 3.4, a molecular weight of 377.2 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. These physicochemical parameters place it within favorable drug-like chemical space (Lipinski rule of 5 compliant). Compared to the non-brominated 6-yl analog (CAS 954000-04-5; MW ~298 g/mol, no Br), the target compound has higher lipophilicity and molecular weight due to the bromine atom, which may influence membrane permeability, metabolic stability, and protein binding characteristics.

Lipophilicity Drug-likeness Physicochemical properties

Recommended Research Application Scenarios for 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide Based on Quantitative Differentiation Evidence


Neuroinflammation Target Validation and Pathway Dissection Studies

Given the demonstrated superiority of the N-propionyl substituent in suppressing NF-κB and JNK-mediated inflammatory responses in microglial cells [1], this compound is well-suited as a tool compound for investigating neuroinflammatory pathways in BV2 microglial or primary microglial models. Its structural features enable exploration of how 7-yl vs. 6-yl regioisomerism and 5-bromo substitution influence anti-neuroinflammatory potency and target engagement [1].

Structure-Activity Relationship (SAR) Expansion Around the Tetrahydroquinoline-Furan Carboxamide Scaffold

The compound occupies a distinct and underexplored region of chemical space within the tetrahydroquinoline-furan carboxamide series, combining a 7-yl linkage, N-propanoyl substituent, and 5-bromo furan [1]. It serves as a critical SAR probe to map the boundaries of NF-κB inhibitory activity and cytotoxicity in cancer cell lines, complementing the existing SAR data from the Jo et al. (2016) series [2].

Selectivity Profiling Against Closely Related Tetrahydroquinoline-Based Inhibitors

The 5-bromo substituent provides a unique chemical probe for differential scanning of kinase or epigenetic target selectivity. Brominated tetrahydroquinoline analogs have been explored as bromodomain and BET inhibitors [1], and the target compound's bromine atom may confer distinct binding characteristics compared to non-halogenated or chloro-substituted variants, making it valuable for selectivity panels [2].

ADME and Pharmacokinetic Comparator Studies for Halogenated vs. Non-Halogenated Tetrahydroquinolines

The target compound's computed lipophilicity (XLogP3-AA = 3.4) and molecular weight (377.2 g/mol) distinguish it from non-halogenated analogs [1]. It can be employed in comparative ADME assays (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) to quantify the impact of 5-bromo substitution on pharmacokinetic properties within the tetrahydroquinoline chemotype.

Quote Request

Request a Quote for 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.